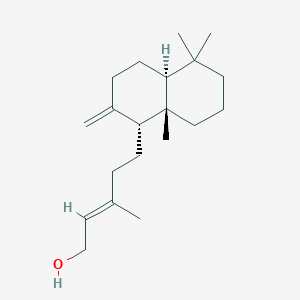
Syn-copalol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Syn-copalol is a labdane diterpenoid in which the labdane skeleton has double bonds at positions 8(17) and 13 (the latter with E-stereochemistry) and carries a hydroxy group at the terminal C-15 position. It has a role as a metabolite. It is a labdane diterpenoid and a primary alcohol.
Aplicaciones Científicas De Investigación
1. Total Synthesis and Biosynthetic Studies
The labdane diterpene derivative, syn-copalol, has been a subject of interest in the field of organic synthesis. Toshima et al. (2002) described the total synthesis of racemic (±)-syn-copalol, a significant achievement for the study of polycyclic diterpenes. This synthesis process is crucial for the biosynthetic study of these compounds (H. Toshima, H. Oikawa, H. Yada, H. Ono, T. Toyomasu, T. Sassa, 2002).
2. Asymmetric Synthesis Techniques
The work of Li and Yang (2015) on constructing the 9,10-syn-trans-decalin skeleton, crucial for synthesizing syn-copalol, showcases the advancements in asymmetric synthesis techniques. This research not only achieved the synthesis of syn-copalol but also paved the way for creating a range of biologically active natural products (Zhonglian Li, Dan Yang, 2015).
3. Enzymatic Synthesis and Biological Activities
The enzymatic synthesis of natural diterpenes, including syn-copalol, was explored by Hoshino et al. (2011). This study provided insights into the substrate specificity of a diterpene synthase from Mycobacterium tuberculosis and highlighted the biological activities of labdane-related diterpenes, contributing to our understanding of their roles in pathogenicity and phagocytosis inhibition (T. Hoshino, Chiaki Nakano, Takahiro Ootsuka, Yosuke Shinohara, T. Hara, 2011).
Propiedades
Nombre del producto |
Syn-copalol |
|---|---|
Fórmula molecular |
C20H34O |
Peso molecular |
290.5 g/mol |
Nombre IUPAC |
(E)-5-[(1R,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-en-1-ol |
InChI |
InChI=1S/C20H34O/c1-15(11-14-21)7-9-17-16(2)8-10-18-19(3,4)12-6-13-20(17,18)5/h11,17-18,21H,2,6-10,12-14H2,1,3-5H3/b15-11+/t17-,18+,20-/m1/s1 |
Clave InChI |
NERNKRPBSOBEHC-HZEYQZKKSA-N |
SMILES isomérico |
C/C(=C\CO)/CC[C@@H]1C(=C)CC[C@@H]2[C@@]1(CCCC2(C)C)C |
SMILES canónico |
CC(=CCO)CCC1C(=C)CCC2C1(CCCC2(C)C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



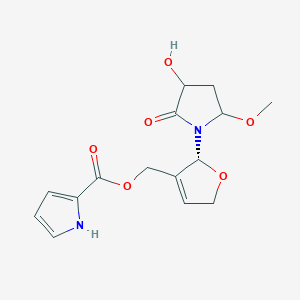
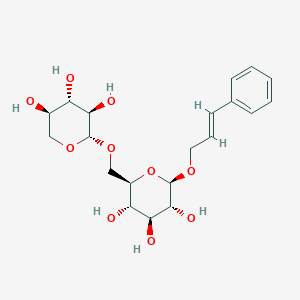
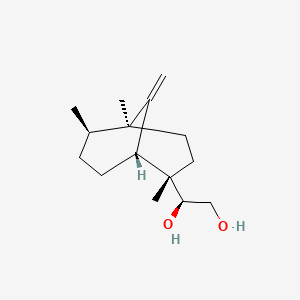

![(1S,2R)-4-[(E)-prop-1-enyl]cyclopentane-1,2-diol](/img/structure/B1249261.png)
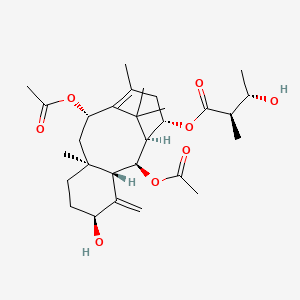
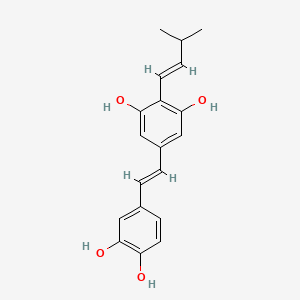
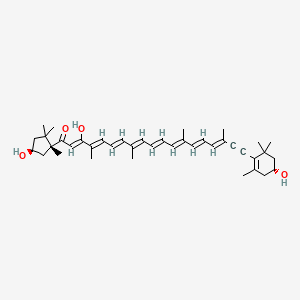
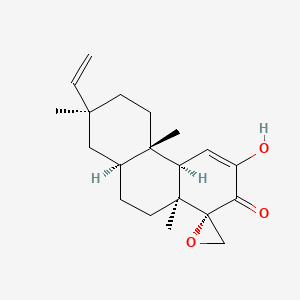
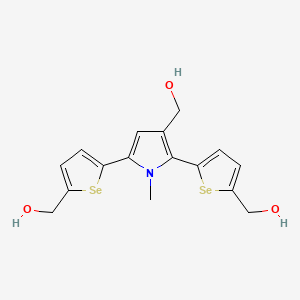
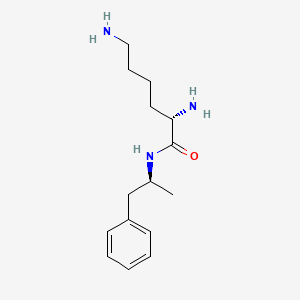
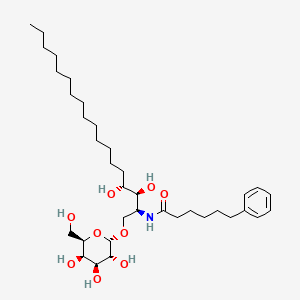
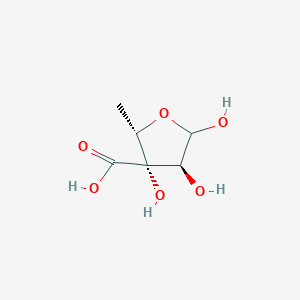
![sodium;(6R,7S)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-fluoroethoxyimino)acetyl]amino]-3-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1249274.png)